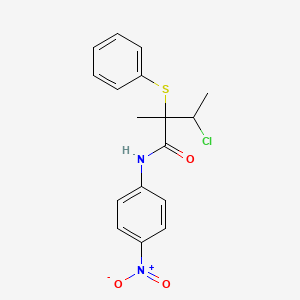![molecular formula C9H17N B14419660 2,5-Dimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-57-6](/img/structure/B14419660.png)
2,5-Dimethyloctahydrocyclopenta[c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom and four carbon atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of pyrroles, including this compound, can be achieved through the fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods allow for the large-scale production of pyrroles with high efficiency.
化学反応の分析
Types of Reactions
2,5-Dimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can produce N-alkyl or N-acyl derivatives .
科学的研究の応用
2,5-Dimethyloctahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar structure but without the additional methyl groups.
Pyridine: Another aromatic heterocycle with a nitrogen atom, but with a six-membered ring structure.
Imidazole: A five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
Uniqueness
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific substitution pattern and the presence of the octahydrocyclopenta ring, which imparts distinct chemical and physical properties compared to other pyrrole derivatives .
特性
CAS番号 |
87390-57-6 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2,5-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-8-5-10(2)6-9(8)4-7/h7-9H,3-6H2,1-2H3 |
InChIキー |
YQNVFEGSTATSDS-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CN(CC2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


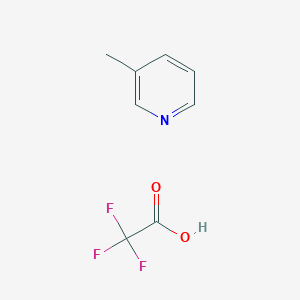

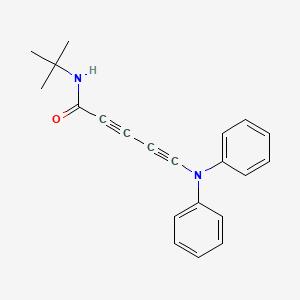
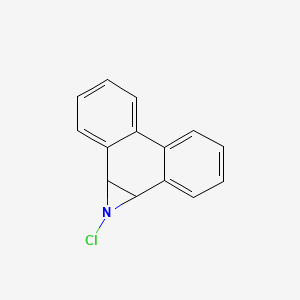

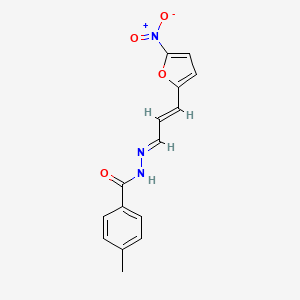
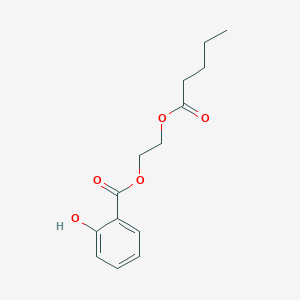
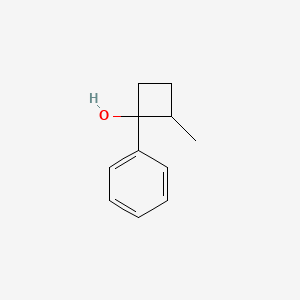
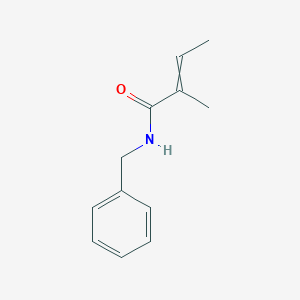
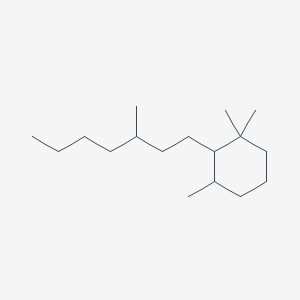
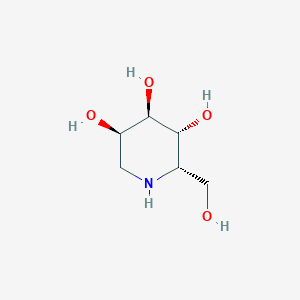
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
